
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H2F3NO3 and its molecular weight is 181.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and the oxazole ring. These characteristics suggest potential interactions with biological systems, making it a candidate for drug development and other applications.
The molecular formula of this compound is CHFNO, with a molecular weight of 181.07 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is advantageous in drug design.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 181.07 g/mol |
Functional Groups | Trifluoromethyl, Carboxylic acid, Oxazole |
Potential Applications | Medicinal chemistry, Material science |
Antimicrobial Properties
Research indicates that compounds containing the oxazole ring exhibit various biological activities, including antimicrobial effects. For instance, derivatives of oxazoles have shown significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups often enhances these activities by improving the compound's interaction with bacterial targets.
Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives. For example, certain substituted oxazoles demonstrated moderate antiproliferative activity against human cancer cell lines like HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The IC50 values for some derivatives ranged from 19.0 to 42.1 µM . This suggests that this compound may also exhibit similar properties due to its structural characteristics.
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes. The presence of the carboxylic acid group allows for hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding . Additionally, the trifluoromethyl group may enhance the compound's metabolic stability and alter its pharmacokinetic profile.
Study on Antimicrobial Activity
A study conducted on various oxazole derivatives demonstrated that those with a trifluoromethyl substituent exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating a stronger antibacterial effect .
Evaluation of Cytotoxicity
In another investigation focusing on cytotoxicity, compounds similar to this compound were tested against multiple human cancer cell lines. Results showed that certain derivatives had IC50 values indicating moderate cytotoxicity, particularly in leukemia cell lines . These findings suggest a potential therapeutic application in oncology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is primarily used as a building block in organic synthesis. Its derivatives are explored for potential pharmaceutical applications due to their biological activities:
- Antimicrobial Activity : The compound exhibits significant antifungal properties against various strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
Pathogen | MIC (µg/ml) |
---|---|
Candida albicans | 1.6 |
Candida tropicalis | 3.2 |
Aspergillus niger | 1.6 |
These results indicate its effectiveness against fungal infections, particularly those caused by Candida and Aspergillus species.
- Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. The IC50 values of this compound against various cancer cell lines are as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 24 |
MCF-7 | 30 |
A549 | 20 |
These findings suggest that the compound may serve as a promising anticancer agent with selective cytotoxicity towards specific cancer cells .
Material Science
The unique structural features of this compound enable its use in material science applications:
- Polymer Synthesis : The carboxylic acid functional group allows for the formation of polymers through condensation reactions, making it a versatile building block in polymer chemistry.
- Crystal Engineering : The oxazole ring can facilitate the formation of organized crystal structures, which are essential in developing new materials with specific properties .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated various oxazole derivatives for their antimicrobial properties. It was found that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts. The study emphasized the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Anticancer Potential Investigation
In another investigation, derivatives of oxazole were tested against multiple human cancer cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from 19.0 to 42.1 µM for certain derivatives, reinforcing the potential therapeutic applications of this compound in oncology.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCQGMJTNTRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-01-4 | |
Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.